Sequoyitol

Descripción general

Descripción

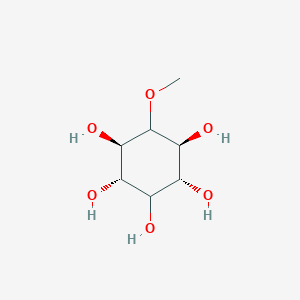

Sequoyitol, también conocido como 5-O-metil-mio-inositol, es un derivado de ciclitol de inositol de origen natural. Se encuentra principalmente en varias plantas, incluido el género Taxus (tejos) y Ginkgo biloba. This compound ha ganado una atención significativa debido a sus posibles propiedades terapéuticas, particularmente en el manejo de la diabetes y sus complicaciones .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Sequoyitol se puede sintetizar mediante la metilación del mio-inositol. El proceso implica el uso de agentes metilantes como yoduro de metilo o sulfato de dimetilo en presencia de una base como carbonato de potasio. La reacción típicamente ocurre bajo condiciones de reflujo, y el producto se purifica mediante cristalización o cromatografía .

Métodos de Producción Industrial: La producción industrial de this compound a menudo implica la extracción de fuentes naturales. Por ejemplo, Taxus chinensis (tejo chino) se muele y se somete a extracción con solventes usando alcohol o acetona. El extracto luego se concentra, y el this compound se aísla a través de pasos de cristalización y purificación .

Análisis De Reacciones Químicas

Tipos de Reacciones: Sequoyitol experimenta varias reacciones químicas, incluyendo:

Oxidación: this compound se puede oxidar para formar cetonas o aldehídos correspondientes.

Reducción: Las reacciones de reducción pueden convertir this compound en sus derivados alcohólicos correspondientes.

Sustitución: This compound puede sufrir reacciones de sustitución donde el grupo metoxi es reemplazado por otros grupos funcionales

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como halógenos o nucleófilos bajo diversas condiciones

Principales Productos Formados:

- La oxidación de this compound puede producir compuestos como la cetona de this compound.

- La reducción puede producir alcohol de this compound.

- Las reacciones de sustitución pueden conducir a varios derivados dependiendo del sustituyente introducido .

Aplicaciones Científicas De Investigación

Sequoyitol tiene una amplia gama de aplicaciones de investigación científica:

Química: this compound se utiliza como precursor en la síntesis de varios derivados de ciclitol.

Biología: Juega un papel en el estudio de los procesos reguladores celulares y la transducción de señales.

Medicina: this compound ha mostrado promesa en el manejo de la diabetes al mejorar la sensibilidad y secreción de insulina. .

Industria: This compound se utiliza en la formulación de suplementos dietéticos y alimentos funcionales destinados al control de los niveles de glucosa en sangre

Mecanismo De Acción

Sequoyitol ejerce sus efectos al mejorar las vías de señalización de la insulina. Aumenta la fosforilación del sustrato 1 del receptor de insulina (IRS1) y Akt en hepatocitos, adipocitos y células β. Esta mejora aumenta la sensibilidad a la insulina y la captación de glucosa. This compound también contrarresta los efectos inhibitorios del factor de necrosis tumoral alfa (TNF-α) sobre la señalización de la insulina, promoviendo así una mejor regulación de la glucosa .

Compuestos Similares:

D-pinitol: Otro derivado de ciclitol con propiedades antidiabéticas similares.

Ononitol: Conocido por su papel en la osmorregulación y la transducción de señales en las plantas.

Bornesitol: Comparte similitudes estructurales con this compound y tiene posibles aplicaciones terapéuticas.

Singularidad de this compound: this compound destaca por su acción dual de mejorar tanto la sensibilidad como la secreción de insulina. Este doble mecanismo lo hace particularmente eficaz en el manejo de la diabetes y sus complicaciones. Además, su presencia natural en varias plantas lo convierte en un compuesto valioso para la investigación terapéutica .

Comparación Con Compuestos Similares

D-pinitol: Another cyclitol derivative with similar antidiabetic properties.

Ononitol: Known for its role in osmoregulation and signal transduction in plants.

Bornesitol: Shares structural similarities with sequoyitol and has potential therapeutic applications.

Uniqueness of this compound: this compound stands out due to its dual action of enhancing both insulin sensitivity and secretion. This dual mechanism makes it particularly effective in managing diabetes and its complications. Additionally, its natural occurrence in various plants makes it a valuable compound for therapeutic research .

Actividad Biológica

Sequoyitol, a natural compound identified as 5-O-methyl-myo-inositol, has garnered attention for its potential biological activities, particularly in the context of diabetes management. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on glucose metabolism, and potential therapeutic applications.

This compound exerts its biological effects primarily through enhancing insulin sensitivity and secretion. Research indicates that it directly improves insulin signaling pathways in various cell types, including hepatocytes, adipocytes, and pancreatic β-cells. Key findings include:

- Insulin Signaling Enhancement : this compound has been shown to increase the phosphorylation of insulin receptor substrate-1 (IRS-1) and Akt in both HepG2 (human hepatocyte-derived) and 3T3-L1 (adipocyte-derived) cells. This enhancement leads to improved glucose uptake and decreased glucose production in response to insulin stimulation .

- Protection Against Oxidative Stress : In INS-1 cells (a rat β-cell line), this compound protects against oxidative injury induced by streptozotocin or hydrogen peroxide, suggesting a role in preserving β-cell function under stress conditions .

Effects on Glucose Metabolism

This compound's impact on glucose metabolism has been extensively studied in animal models, particularly in ob/ob mice—a model for obesity and type 2 diabetes. The following results highlight its efficacy:

- Reduction in Hyperglycemia : Chronic administration of this compound (both orally and subcutaneously) significantly reduced blood glucose levels in ob/ob mice. After 14 days of treatment, blood glucose levels were notably lower compared to vehicle-treated controls .

- Improvement in Insulin Sensitivity : The homeostasis model assessment index (HOMA-IR), a measure of insulin resistance, decreased by 44% in this compound-treated mice. Furthermore, glucose tolerance tests indicated a 34% reduction in the area under the curve for blood glucose levels during glucose challenges .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound, emphasizing its potential as a therapeutic agent for diabetes:

Therapeutic Potential

Given its ability to improve insulin sensitivity and protect pancreatic β-cells, this compound presents a promising avenue for diabetes treatment. Its natural origin may offer advantages over synthetic drugs, potentially leading to fewer side effects. Research suggests that this compound could be developed into an oral medication for managing type 2 diabetes, targeting both insulin resistance and β-cell preservation .

Propiedades

IUPAC Name |

(1S,2R,4S,5R)-6-methoxycyclohexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3/t2?,3-,4+,5+,6-,7? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSCFFEYYQKSRSV-MVWKSXLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(C1O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1[C@@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801313753 | |

| Record name | 2-O-Methyl-myo-inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801313753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

523-92-2, 7600-53-5 | |

| Record name | 5-O-Methyl-myo-inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-O-Methyl-myo-inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801313753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-O-methyl-myo-inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.595 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.